Cas no 2784-94-3 (Ethanol,2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bis-)

Ethanol,2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bis- structure
2784-94-3 structure
Product Name:Ethanol,2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bis-
CAS No:2784-94-3
MF:C11H17N3O4
MW:255.270382642746
CID:264879
PubChem ID:17734
Update Time:2025-04-19

Ethanol,2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bis- Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bis-
    • 2-[N-(2-hydroxyethyl)-4-(methylamino)-3-nitroanilino]ethanol
    • 1-Methylamino-2-nitro-4-(bis-2-hydroxyethyl)aminobenzene
    • 2,2'-((4-(Methylamino)-3-nitrophenyl)imino)diethanol
    • BRN 2134980
    • CCRIS 1362
    • Ethanol, 2,2'-((4-(methylamino)-3-nitrophenyl)imino)bis-
    • Ethanol, 2,2'-((4-(methylamino)-3-nitrophenyl)imino)di-
    • HC Blue 1
    • HC Blue No 1
    • HC Blue No. 1
    • HC Blue Number 1
    • HSDB 4182
    • N',N'-Bis(2-hydroxyethyl)-N-methyl-2-nitro-p-phenylenediamine
    • N,N-Bis(2-hydroxyethyl)-N'-methyl-3-nitro-p-phenylenedia
    • N,N-bis(2-Hydroxyethyl)-N'-methyl-3-nitro-p-phenylenediamine
    • N,N-bis(2-Hydroxyethyl)-N-4-methyl-3-nitro-p-phenylenediamine
    • 2,2'-((4-(methylamino)-3-nitrophenyl)imino)di-ethano
    • 2,2'-((4-(methylamino)-3-nitrophenyl)imino)bis-ethano
    • 2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bis-ethano
    • 1-Methylamino-2-nitro-4-(bis-2-hydroxyethyl) aminobenzene
    • SCHEMBL2467623
    • N-METHYL-N',N'-BIS(2-HYDROXYETHYL)-2-NITRO-P-PHENYLENEDIAMINE
    • NS00020784
    • CHEMBL259863
    • UH430IGW0C
    • 2,2'-((4-(Methylamino)-3-nitrophenyl)imino)bisethanol
    • N-methylamino-2-nitro-4-N',N'-bis(2-hydroxyethyl)aminobenzene
    • CHEBI:82333
    • N-METHYLAMINO-2-NITRO-4-N',N'-BIS(2- HYDROXYETHYL)AMINOBENZENE
    • HC Bleu 1
    • p-Phenylenediamine, N,N-bis(2-hydroxyethyl)-N'-methyl-2-nitro-
    • N1,N1-Bis(2-hydroxyethyl)-N4-methyl-3-nitro-p-phenylenediamine
    • C19247
    • 1-METHYLAMINO-2-NITRO-4-N,N-(BIS-.BETA.-HYDROXYETHYL)AMINOBENZENE
    • 2,2'-{[4-(methylamino)-3-nitrophenyl]imino}diethanol
    • HC Blu 1
    • HC BLUE NO. 1 [IARC]
    • N4,N4-bis(2-hydroxyethyl)-N1-methyl-2-nitro-p-phenylenediamine
    • NCI-C04159
    • N1-METHYL-N4,N4-BIS(2-HYDROXYETHYL)-2-NITRO-P-PHENYLENEDIAMINE
    • HC Azul 1
    • N4,N4-BIS(2'-HYDROXYETHYL)-N1-METHYL-2-NITRO-P-PHENYLENEDIAMINE
    • HC BLUE NO. 1 [HSDB]
    • DTXSID6020191
    • HC blue no.1
    • Q27155882
    • HC blue no. 1 (purified)
    • 2,2'-[[4-(METHYLAMINO)-3-NITROPHENYL]IMINO]BISETHANOL
    • N-Methyl-amino-2-nitro-4-N',N'-bis-(2-hydroxyethyl)-aminobenzene
    • UNII-UH430IGW0C
    • 2784-94-3
    • EINECS 220-495-9
    • Inchi: 1S/C11H17N3O4/c1-12-10-3-2-9(8-11(10)14(17)18)13(4-6-15)5-7-16/h2-3,8,12,15-16H,4-7H2,1H3
    • InChI Key: MWJSMPQOVHQYTE-UHFFFAOYSA-N
    • SMILES: OCCN(CCO)C1C=CC(=C(C=1)[N+](=O)[O-])NC

Computed Properties

  • Exact Mass: 255.12201
  • Monoisotopic Mass: 255.12190603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Density: 1.2235 (rough estimate)
  • Boiling Point: 398.5°C (rough estimate)
  • Refractive Index: 1.5700 (estimate)
  • PSA: 98.87
  • LogP: Octanol/water partition coefficient = 17.2
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